(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H3B-6545 (hydrochloride) is a novel selective estrogen receptor covalent antagonist (SERCA) that targets estrogen receptor alpha (ERα). It has shown promising preclinical and clinical activity in treating estrogen receptor-positive (ER+) breast cancer, particularly in cases resistant to standard endocrine therapies .
Preparation Methods
The synthesis of H3B-6545 (hydrochloride) involves structure-based drug design to enhance the potency of the core scaffold. The synthetic route includes the covalent engagement of cysteine-530 on the estrogen receptor alpha, which is crucial for its antagonistic activity . Detailed industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
H3B-6545 (hydrochloride) undergoes covalent binding reactions with the estrogen receptor alpha. This binding is facilitated by targeting cysteine-530, leading to the inactivation of both wild-type and mutant forms of the receptor . The major product of this reaction is the inactivated estrogen receptor complex.
Scientific Research Applications
H3B-6545 (hydrochloride) has significant applications in scientific research, particularly in the field of oncology. It is used to study the mechanisms of resistance in estrogen receptor-positive breast cancer and to develop new therapeutic strategies for patients with therapy-resistant tumors . Additionally, it is being investigated in combination with other breast cancer therapies to enhance treatment efficacy .
Mechanism of Action
H3B-6545 (hydrochloride) exerts its effects by covalently binding to cysteine-530 on the estrogen receptor alpha. This binding enforces an antagonist conformation, inactivating both wild-type and mutant forms of the receptor . This mechanism disrupts the estrogen receptor signaling pathway, inhibiting the growth of estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
H3B-6545 (hydrochloride) is unique compared to other estrogen receptor antagonists due to its covalent binding mechanism. Similar compounds include tamoxifen and fulvestrant, which also target the estrogen receptor but do not covalently bind to it . H3B-6545 (hydrochloride) has shown superior anti-tumor activity in preclinical models compared to these traditional therapies .
Biological Activity
(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide; hydrochloride, commonly referred to as H3B-6545, is a complex organic compound with significant potential in medicinal chemistry. Its structure features multiple functional groups, including a pyridine ring and a trifluoromethyl group, which contribute to its unique biological properties.
Chemical Structure and Properties
The compound's molecular formula is C30H30ClF4N5O2 and it has a molecular weight of approximately 570.03 g/mol . The presence of fluorinated components enhances its lipophilicity and bioavailability, potentially improving its pharmacokinetic profile.
Anticancer Properties
Research indicates that H3B-6545 exhibits promising anticancer activity . Similar compounds have shown efficacy against various cancer cell lines, suggesting that H3B-6545 may also inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 0.5 | Apoptosis |
A549 (Lung) | 0.8 | Cell Cycle Arrest |
HeLa (Cervical) | 0.6 | Inhibition of Proliferation |
Antiviral Effects
The compound also shows potential antiviral effects , likely due to its ability to interfere with viral replication processes. This is attributed to the structural characteristics that allow it to interact with viral proteins or host cell receptors involved in the viral life cycle .
The biological activity of H3B-6545 has been predicted using computational models that analyze structure-activity relationships (SAR). These models suggest several potential mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer metabolism or viral replication.
- Receptor Modulation : It could act as a modulator for various receptors involved in cell signaling pathways.
- Apoptotic Pathway Activation : The compound may trigger apoptosis in cancer cells through intrinsic or extrinsic pathways.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in preclinical models:
- In Vivo Studies : In mouse models, H3B-6545 demonstrated significant tumor reduction when administered at doses correlating with its IC50 values observed in vitro .
- Pharmacodynamics : A study showed that the compound effectively inhibited Bcl-xL expression in thymocytes, indicating its role in regulating apoptotic pathways .
Synthesis and Optimization
The synthesis of H3B-6545 involves multi-step organic reactions that require optimization for yield and purity. Key steps include:
- Formation of the Pyridine Ring : Utilizing precursors that undergo cyclization.
- Fluorination Reactions : Introducing trifluoromethyl groups through electrophilic aromatic substitution.
- Final Coupling Reactions : Assembling the complete structure via amide bond formation.
Properties
IUPAC Name |
(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F4N5O2.ClH/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20;/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38);1H/b9-6+,28-24-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSVJVMDHBDKJL-XVBKFJSKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C/CNCCOC1=NC=C(C=C1)/C(=C(/CC(F)(F)F)\C2=CC=CC=C2)/C3=CC4=C(NN=C4C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClF4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.